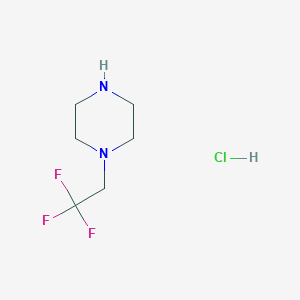

1-(2,2,2-Trifluoroethyl)piperazine hydrochloride

描述

Historical Context of Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives have played a pivotal role in pharmaceutical development since the early 20th century. The unsubstituted piperazine core was first synthesized in 1904 and gained prominence as an anthelmintic agent for treating parasitic worm infections. By the 1950s, its mechanism of action—paralyzing parasites via GABA receptor modulation—was elucidated, solidifying its therapeutic utility.

Key Milestones in Piperazine-Based Drug Development

- Anthelmintics : Piperazine citrate and adipate became first-line treatments for ascariasis and enterobiasis due to their selective neuromuscular blockade in helminths.

- Antipsychotics : The introduction of ziprasidone in the 1990s demonstrated the efficacy of arylpiperazine derivatives in targeting serotonin and dopamine receptors.

- Antibiotics : Ciprofloxacin, a fluoroquinolone containing a piperazinyl group, revolutionized bacterial DNA gyrase inhibition.

- Kinase Inhibitors : Imatinib (2001) utilized a piperazine scaffold to achieve selective Bcr-Abl tyrosine kinase inhibition in chronic myeloid leukemia.

Table 1: Therapeutic Applications of Piperazine Derivatives

属性

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2.ClH/c7-6(8,9)5-11-3-1-10-2-4-11;/h10H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOPWMOYEWBUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624292 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13349-91-2, 195447-63-3 | |

| Record name | Piperazine, 1-(2,2,2-trifluoroethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13349-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of Piperazine with 2,2,2-Trifluoroethyl Halides

One common method involves the nucleophilic substitution reaction where piperazine reacts with 2,2,2-trifluoroethyl iodide or bromide under controlled conditions:

Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as acetonitrile or dichloromethane at low to moderate temperatures (0°C to room temperature) to control the rate and selectivity.

Mechanism: The lone pair on the nitrogen of piperazine attacks the electrophilic carbon of the trifluoroethyl halide, displacing the halide ion and forming the N-trifluoroethylated piperazine.

Post-Reaction Processing: The crude product is often purified by extraction and then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

This method is supported by experimental data showing quantitative yields of trifluoroethylated piperazine derivatives when using ethyl trifluoroacetate as a precursor, followed by reductive amination or direct alkylation steps.

Stepwise Synthesis via Trifluoroacetamide Intermediate

An alternative approach involves a two-step synthesis:

Step 1: Reaction of piperazine or a piperazine derivative with ethyl trifluoroacetate to form 2,2,2-trifluoro-N-(piperazin-1-yl)acetamide. This step is typically performed in acetonitrile at 0°C to room temperature with stirring for several hours, yielding the amide intermediate quantitatively.

Step 2: The amide intermediate can then be further transformed, for example, by reductive amination or other functional group modifications to yield the desired trifluoroethyl piperazine compound.

This method offers high selectivity and purity, as demonstrated in the synthesis of related piperazine compounds with trifluoroethyl groups.

High-Temperature Cyclization Using Bis(2-chloroethyl)amine Hydrochloride

In some synthetic routes, especially for more complex trifluoroethylated piperazine derivatives, bis(2-chloroethyl)amine hydrochloride is used as a cyclizing agent at elevated temperatures (around 150°C) in solvents like diethylene glycol monomethyl ether. This method facilitates the formation of the piperazine ring with trifluoroethyl substitution on the aromatic or aliphatic moiety:

Procedure: The reaction mixture is heated for extended periods (e.g., 10 hours) to promote cyclization.

Workup: After cooling, the mixture is neutralized with sodium bicarbonate solution and extracted with organic solvents such as chloroform. The organic layer is dried and purified by silica gel chromatography.

This approach is effective for synthesizing trifluoroethyl-substituted phenylpiperazine derivatives and related compounds.

Purification and Conversion to Hydrochloride Salt

After synthesis, the free base form of 1-(2,2,2-trifluoroethyl)piperazine is typically converted to its hydrochloride salt to improve stability and facilitate handling:

Method: Treatment with hydrochloric acid in an organic solvent or aqueous medium.

Isolation: The hydrochloride salt precipitates out or can be isolated by solvent evaporation and recrystallization.

Characterization: The product is confirmed by ^1H NMR, mass spectrometry, and melting point analysis to ensure purity and identity.

Summary Table of Preparation Methods

Research Findings and Considerations

The choice of solvent and temperature critically affects the selectivity and yield of the trifluoroethylation reaction.

Use of mild reducing agents such as sodium triacetoxyborohydride enables reductive amination steps without over-reduction or side reactions.

High-temperature cyclization methods are effective for complex derivatives but require careful control to avoid decomposition.

Conversion to hydrochloride salt is a standard step to enhance compound stability and facilitate characterization.

Analytical techniques such as ^1H NMR, mass spectrometry, and melting point determination are essential for confirming the structure and purity of the final product.

化学反应分析

Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the removal of the trifluoroethyl group, reverting to piperazine.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various substituted piperazines.

Oxidation: N-oxides of 1-(2,2,2-trifluoroethyl)piperazine.

Reduction: Piperazine and its derivatives.

科学研究应用

1-(2,2,2-Trifluoroethyl)piperazine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of 1-(2,2,2-trifluoroethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can mimic the structure of neurotransmitters, leading to potential effects on the central nervous system.

相似化合物的比较

Key Observations :

- Trifluoroethyl vs. Fluoroethyl: The trifluoroethyl group in the target compound increases electronegativity and lipophilicity compared to the monofluorinated analog, enhancing blood-brain barrier penetration .

- Aromatic vs. Aliphatic Substituents : Aromatic trifluoromethylphenyl derivatives (e.g., 1-(4-Trifluoromethylphenyl)piperazine HCl) exhibit stronger receptor affinity due to π-π stacking, whereas aliphatic substituents favor metabolic resistance .

Pharmacological Activity

Receptor Binding Profiles

- Sigma Receptor Modulation: The target compound’s trifluoroethyl group mimics structural features of sigma ligands like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrimidinyl)piperazine butanol, which inhibits dopamine release in striatal slices .

- Comparison with 1-(3-Trifluoromethylphenyl)piperazine : The meta-CF₃-phenyl analog shows higher affinity for serotonin receptors (5-HT₁A), while the target compound’s aliphatic CF₃ group favors sigma-1 receptor interactions .

Enzymatic Inhibition

Stability Challenges

- Base Sensitivity : Unlike methoxy-substituted piperazines (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine HCl), the trifluoroethyl group is prone to elimination under strong basic conditions, complicating nucleophilic substitutions .

生物活性

1-(2,2,2-Trifluoroethyl)piperazine hydrochloride (TFPEZ) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H11ClF3N

- Molecular Weight : 195.6 g/mol

- Density : 1.139 g/cm³

- Boiling Point : 146.5 °C

The trifluoroethyl group in TFPEZ enhances its lipophilicity, which may play a significant role in its biological activity by improving membrane permeability and interaction with biological targets.

TFPEZ primarily interacts with ion channels, particularly potassium channels, which are vital for various physiological functions such as nerve impulse transmission and muscle contraction. The modulation of these channels can influence cardiac rhythm and neuronal excitability, making TFPEZ a candidate for therapeutic applications in cardiovascular and neurological disorders.

Interaction Studies

Research has utilized various techniques to study the binding affinity and interaction mechanisms of TFPEZ with biological targets. These studies are crucial for understanding how modifications in its structure can affect its biological activity.

Anticancer Potential

Recent studies have indicated that derivatives of piperazine compounds, including TFPEZ, exhibit anticancer activity. For instance, one study reported that piperazine derivatives demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that TFPEZ may also possess similar properties due to its structural characteristics .

Antimicrobial Activity

TFPEZ has been investigated for its potential antimicrobial properties. Its unique structure allows it to interact with microbial membranes, potentially disrupting their integrity and leading to cell death. This aspect is particularly relevant in the context of increasing antibiotic resistance among pathogens.

Table 1: Summary of Biological Activities of TFPEZ Derivatives

Toxicological Considerations

Long-term exposure studies indicate that TFPEZ does not produce chronic adverse health effects under controlled conditions. However, caution is advised regarding potential acute toxicity in specific scenarios . The compound's safety profile is essential for its consideration as a therapeutic agent.

常见问题

Q. What are the critical steps in synthesizing 1-(2,2,2-Trifluoroethyl)piperazine hydrochloride, and how is purity ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of piperazine with 2,2,2-trifluoroethyl halides under inert conditions. Purification steps include recrystallization from ethanol/water mixtures to remove unreacted starting materials. Characterization employs HPLC (for purity assessment), mass spectrometry (for molecular weight confirmation), and TLC (to monitor reaction progress). Melting point analysis further validates crystallinity .

Q. Which analytical techniques are essential for confirming the compound’s structural identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming trifluoroethyl group attachment.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects characteristic C-F stretches (~1100–1250 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- Elemental Analysis : Validates empirical formula (e.g., C₆H₁₁F₃N₂Cl).

- X-ray Crystallography (if crystalline): Resolves 3D molecular structure .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation. Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Safety Data Sheets (SDS) for analogous piperazine hydrochlorides recommend avoiding contact with strong oxidizers and acids due to potential exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.

- Catalyst Use : Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) accelerate reactions in click chemistry applications .

- Temperature Control : Maintain 0–5°C during exothermic steps to suppress side reactions.

- Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) isolates the product, while column chromatography (silica gel, hexane:EtOAc gradients) removes impurities .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, cell lines).

- Structural Analog Comparison : Test derivatives (e.g., fluorophenyl or chlorophenyl variants) to isolate functional group contributions .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like serotonin receptors, reconciling discrepancies between in vitro and in vivo results .

Q. How can mechanistic studies elucidate its role in modulating biological targets?

- Methodological Answer :

- Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]-ketanserin for 5-HT₂A receptors) to quantify receptor affinity.

- Kinetic Studies : Measure IC₅₀ shifts under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition.

- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation, linking structural features to pharmacokinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across literature sources?

- Methodological Answer :

- Solvent Screening : Test solubility in buffered aqueous solutions (pH 4–8) and organic solvents (DMSO, ethanol) using nephelometry.

- Temperature Gradients : Measure solubility at 25°C vs. 37°C to account for thermal dependency.

- Purity Verification : Confirm batch purity via HPLC; impurities like unreacted piperazine may artificially inflate solubility .

Advanced Analytical Method Development

Q. What advanced chromatographic methods improve quantification in complex matrices?

- Methodological Answer :

- UHPLC-MS/MS : Use a C18 column (1.7 µm particles) with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 215 → 140 (quantifier) and 215 → 96 (qualifier) for enhanced specificity.

- Chiral HPLC : Resolve enantiomers (if applicable) using amylose-based columns to study stereochemical impacts on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。